Halofantrin

Übersicht

Beschreibung

Halofantrin ist ein synthetisches Antimalariamittel, das hauptsächlich zur Behandlung von Malaria eingesetzt wird. Es gehört zur Klasse der Phenanthrenverbindungen, zu der auch andere Antimalariamittel wie Chinin und Lumefantrin gehören . This compound ist bekannt für seine Wirksamkeit gegen multiresistente Stämme von Plasmodium falciparum, dem Parasiten, der für die schwerste Form der Malaria verantwortlich ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit leicht verfügbaren Vorstufen. Die wichtigsten Schritte umfassen die Bildung eines substituierten Phenanthrenkerns, gefolgt von der Einführung einer Dibutylaminogruppe. Die Reaktionsbedingungen umfassen typischerweise:

Bildung des Phenanthrenkerns: Dieser Schritt umfasst die Cyclisierung geeigneter aromatischer Vorstufen unter sauren oder basischen Bedingungen.

Einführung der Dibutylaminogruppe: Dies wird durch nucleophile Substitutionsreaktionen erreicht, bei denen ein Dibutylamin in den Phenanthrenkern eingeführt wird.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess wird auf Ausbeute und Reinheit optimiert und beinhaltet häufig:

Batch- oder Durchflussreaktoren: Um konstante Reaktionsbedingungen und einen hohen Durchsatz zu gewährleisten.

Reinigungsschritte: einschließlich Kristallisation und Chromatographie, um die für die pharmazeutische Verwendung erforderlichen Reinheitsgrade zu erreichen.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann zu verschiedenen Metaboliten oxidiert werden, vor allem in der Leber.

Reduktion: Obwohl weniger häufig, können Reduktionsreaktionen unter bestimmten Bedingungen auftreten.

Substitution: This compound kann nucleophile Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Aminogruppe.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat, die unter kontrollierten Bedingungen verwendet werden, um eine Überoxidation zu vermeiden.

Reduktionsmittel: Wie Natriumborhydrid, das in bestimmten Reduktionsreaktionen verwendet wird.

Nucleophile: Wie Dibutylamin, das in Substitutionsreaktionen verwendet wird.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte Metaboliten, die oft polarer sind und leichter aus dem Körper ausgeschieden werden können .

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Als Modellverbindung zur Untersuchung der Synthese und Reaktionen von Phenanthrenderivaten verwendet.

Biologie: In der Forschung an Malariaparasiten eingesetzt, insbesondere zur Aufklärung von Mechanismen der Medikamentenresistenz.

Medizin: Zur möglichen Verwendung in Kombinationstherapien zur Behandlung von Malaria untersucht.

Industrie: Zur Entwicklung neuer Antimalariamittel und zur Untersuchung des Arzneimittelstoffwechsels und der Pharmakokinetik verwendet

Wirkmechanismus

Der genaue Wirkmechanismus von this compound ist nicht vollständig geklärt. Es wird vermutet, dass er folgende Mechanismen umfasst:

Hemmung der Hämatinpolymerisation: This compound bindet an Hämatin, ein toxisches Nebenprodukt des Hämoglobinabbaus durch den Malariaparasiten, und verhindert seine Polymerisation zu nicht-toxischem Hämozoin.

Bindung an Plasmepsin: Es wurde gezeigt, dass this compound an Plasmepsin bindet, ein Enzym, das am Hämoglobinabbau beteiligt ist, wodurch die Fähigkeit des Parasiten, Hämoglobin abzubauen, gehemmt wird.

Wissenschaftliche Forschungsanwendungen

Halofantrine has several scientific research applications, including:

Chemistry: Used as a model compound to study the synthesis and reactions of phenanthrene derivatives.

Biology: Employed in research on malaria parasites, particularly in understanding drug resistance mechanisms.

Medicine: Investigated for its potential use in combination therapies for malaria treatment.

Industry: Used in the development of new antimalarial drugs and in the study of drug metabolism and pharmacokinetics

Wirkmechanismus

Target of Action

Halofantrine primarily targets the Fe (II)-protoporphyrin IX in the Plasmodium falciparum, the parasite responsible for malaria . It also interacts with the Potassium voltage-gated channel subfamily H member 2 in humans and Plasmepsin-2 , a haemoglobin degrading enzyme unique to the malarial parasites .

Mode of Action

The mechanism of action of Halofantrine is similar to that of chloroquine, quinine, and mefloquine. It forms toxic complexes with ferritoporphyrin IX that damage the membrane of the parasite . This results in the parasite being poisoned by its own waste .

Biochemical Pathways

Halofantrine appears to inhibit the polymerisation of heme molecules by the parasite enzyme “heme polymerase”, resulting in the parasite being poisoned by its own waste . It has also been shown to bind to plasmepsin, a haemoglobin degrading enzyme unique to the malarial parasites .

Pharmacokinetics

Halofantrine is metabolized in the liver, and its absorption is poor with low bioavailability . There is wide intra- and inter-subject variability in its absorption . The maximal plasma concentration is achieved approximately 6 hours after oral administration . The terminal elimination half-life is 5 days in patients with malaria . Halofantrine is biotransformed in the liver to its major metabolite N-debutyl halofantrine .

Result of Action

Halofantrine acts as a synthetic antimalarial which acts as a blood schizonticide. It is effective against multi-drug resistant (including mefloquine resistant) P. falciparum malaria . The formation of toxic complexes with ferritoporphyrin IX damages the membrane of the parasite, leading to its death .

Action Environment

Environmental factors such as diet can influence the action of Halofantrine. The absorption of Halofantrine is erratic, but it is increased when taken with fatty food . Because of fears of toxicity due to increased Halofantrine blood levels, Halofantrine should be taken on an empty stomach . Furthermore, Halofantrine has been found to augment the antifungal properties of oxidative damage agents by suppressing the response of Candida albicans to reactive oxygen species (ROS) .

Biochemische Analyse

Biochemical Properties

Halofantrine appears to inhibit the polymerization of heme molecules by the parasite enzyme “heme polymerase”, resulting in the parasite being poisoned by its own waste . It has also been shown to bind to plasmepsin, a haemoglobin degrading enzyme unique to the malarial parasites .

Cellular Effects

Halofantrine acts as a blood schizonticide, proving effective against multi-drug resistant P. falciparum malaria . It forms toxic complexes with ferritoporphyrin IX, damaging the membrane of the parasite .

Molecular Mechanism

The mechanism of action of Halofantrine may be similar to that of chloroquine, quinine, and mefloquine. It forms toxic complexes with ferritoporphyrin IX, damaging the membrane of the parasite . Halofantrine has also been shown to bind to plasmepsin, a haemoglobin degrading enzyme unique to the malarial parasites .

Dosage Effects in Animal Models

A study evaluated the hematological and biochemical effect of doses of Halofantrine hydrochloride on female albino rats . The activities of aspartate aminotransferase (AST), alanine aminotransferase (ALT), alkaline phosphatase (ALP), total cholesterol (TC), triacylglycerol (TG), high density lipoprotein (HDL), and low-density lipoprotein (LDL) increased significantly . The full blood count increased in a dose-dependent manner .

Metabolic Pathways

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of halofantrine involves several steps, starting from readily available precursors. The key steps include the formation of a substituted phenanthrene core, followed by the introduction of a dibutylamino group. The reaction conditions typically involve:

Formation of the Phenanthrene Core: This step involves the cyclization of appropriate aromatic precursors under acidic or basic conditions.

Introduction of the Dibutylamino Group: This is achieved through nucleophilic substitution reactions, where a dibutylamine is introduced to the phenanthrene core.

Industrial Production Methods

Industrial production of halofantrine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and high throughput.

Purification Steps: Including crystallization and chromatography to achieve the desired purity levels required for pharmaceutical use.

Analyse Chemischer Reaktionen

Types of Reactions

Halofantrine undergoes several types of chemical reactions, including:

Oxidation: Halofantrine can be oxidized to form various metabolites, primarily in the liver.

Reduction: Although less common, reduction reactions can occur under specific conditions.

Substitution: Halofantrine can undergo nucleophilic substitution reactions, particularly involving its amino group.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used under controlled conditions to avoid over-oxidation.

Reducing Agents: Like sodium borohydride, used in specific reduction reactions.

Nucleophiles: Such as dibutylamine, used in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized metabolites, which are often more polar and can be excreted more easily from the body .

Vergleich Mit ähnlichen Verbindungen

Halofantrin wird häufig mit anderen Antimalariamitteln verglichen, wie z. B.:

Chinin: Beide Medikamente gehören zur Klasse der Phenanthrenverbindungen und teilen sich ähnliche Wirkmechanismen.

Chloroquin: Während Chloroquin weniger wirksam gegen resistente Stämme ist, bleibt this compound wirksam.

Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, multiresistente Malaria zu behandeln, was es zu einem wertvollen Werkzeug im Kampf gegen diese Krankheit macht .

Eigenschaften

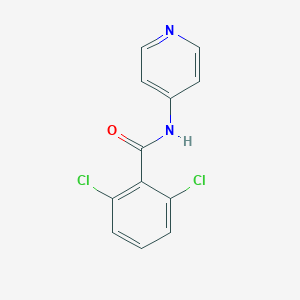

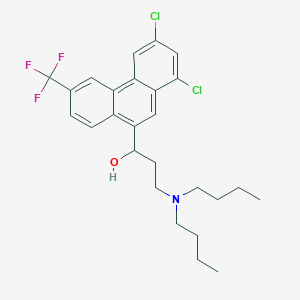

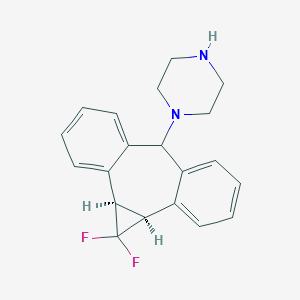

IUPAC Name |

3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30Cl2F3NO/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHHNHSLJDZUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023119 | |

| Record name | Halofantrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Halofantrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.11e-04 g/L | |

| Record name | Halofantrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action of Halofantrine may be similar to that of chloroquine, quinine, and mefloquine; by forming toxic complexes with ferritoporphyrin IX that damage the membrane of the parasite. | |

| Record name | Halofantrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

69756-53-2, 66051-76-1, 66051-74-9 | |

| Record name | Halofantrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69756-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halofantrine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofantrine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069756532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofantrine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofantrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Halofantrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Halofantrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOFANTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2OS4303HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Halofantrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the proposed mechanism of action of halofantrine against Plasmodium falciparum?

A1: While the exact mechanism of action is not fully understood, it is suggested that halofantrine, similar to other antimalarials like quinine and mefloquine, inhibits the formation of hemozoin []. Hemozoin formation is a crucial detoxification pathway for Plasmodium falciparum within red blood cells. By inhibiting this process, halofantrine allows the accumulation of toxic heme, ultimately leading to parasite death.

Q2: Are there any studies investigating the stereospecificity of halofantrine's effects?

A2: Yes, studies have shown that the (+)-halofantrine enantiomer is more cardiotoxic than the (-)-halofantrine enantiomer []. Interestingly, the carbon atom configuration adjacent to the aromatic ring is the same in both (+)-halofantrine and quinidine, another drug known for cardiotoxicity. This structural similarity suggests a potential stereospecific component to the cardiotoxicity observed with both agents.

Q3: What is the molecular formula and weight of halofantrine hydrochloride?

A3: The molecular formula of halofantrine hydrochloride is C26H31Cl2F6NO•HCl, and its molecular weight is 592.4 g/mol [].

Q4: Which spectroscopic techniques are useful for characterizing halofantrine?

A4: Both infrared (IR) and Raman spectroscopy have proven valuable for characterizing halofantrine []. Specifically, UV resonance Raman spectroscopy, with an excitation wavelength of 244 nm, reveals strong enhancements of Raman bands at 1621 and 1590 cm-1. These enhancements allow for the detection of halofantrine even at low concentrations in biological environments.

Q5: Does halofantrine interact with lipid bilayers?

A5: Yes, studies using differential scanning calorimetry (DSC) have shown that halofantrine interacts with both phosphatidylcholine and phosphatidylethanolamine bilayers, causing changes in their thermotropic properties []. This interaction suggests that halofantrine's perturbation of phospholipids could contribute to its pharmacodynamic effects.

Q6: Have any computational chemistry techniques been employed to study halofantrine?

A6: Density functional theory (DFT) calculations, particularly at the B3LYP/6-311+G(d,p) level of theory, have been used to calculate the Raman spectrum of halofantrine and aid in assigning its vibrational modes []. DFT calculations also reveal a strong electron density distribution across the phenanthrene ring of halofantrine. This distribution, along with the electron-withdrawing effects of the Cl and CF3 substituents, supports the hypothesis of π-π stacking as a potential mechanism for halofantrine's interaction with biological targets.

Q7: How is halofantrine metabolized in the body?

A8: Halofantrine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, predominantly CYP3A4 []. N-desbutylhalofantrine is the major metabolite of halofantrine in humans [, , , ].

Q8: Does the presence of food affect the pharmacokinetics of halofantrine?

A9: Yes, food, particularly high-fat meals, can significantly influence the pharmacokinetics of halofantrine. Studies have shown that the presence of lipids leads to a decrease in the desbutylhalofantrine to halofantrine ratio, particularly for the (-) enantiomer []. Furthermore, peanut oil administration resulted in a two- to threefold increase in the plasma area under the curve (AUC) of halofantrine enantiomers, indicating enhanced absorption [].

Q9: Does halofantrine affect the pharmacokinetics of other drugs?

A10: Yes, halofantrine can interact with other drugs, primarily by inhibiting CYP2D6 activity [, ]. This inhibition can lead to increased plasma concentrations of co-administered drugs that are metabolized by CYP2D6, potentially leading to toxicity.

Q10: Does halofantrine accumulate in the body?

A11: Yes, halofantrine exhibits extensive accumulation in the body []. This accumulation is evident from the long elimination half-life (t1/2) observed for both halofantrine and its desbutyl metabolite.

Q11: How is the in vitro activity of halofantrine assessed?

A12: The in vitro activity of halofantrine against Plasmodium falciparum is commonly assessed using the isotopic semimicro drug susceptibility test []. This test measures the drug concentration required to inhibit parasite growth by 50% (IC50).

Q12: Have any animal models been used to study halofantrine's efficacy?

A13: Yes, the Plasmodium berghei-infected mouse model has been employed to investigate the efficacy and pharmacokinetics of halofantrine formulations, including nanocapsule formulations [].

Q13: Is there evidence of halofantrine resistance in Plasmodium falciparum?

A14: Yes, there have been reports of halofantrine resistance emerging in areas where the drug has been used extensively, such as Thailand [, , ]. One study identified a case of recrudescent Plasmodium falciparum infection after halofantrine treatment, suggesting type RI resistance [].

Q14: Does cross-resistance exist between halofantrine and other antimalarial drugs?

A15: Studies indicate a positive correlation between the activities of mefloquine and halofantrine, suggesting the possibility of cross-resistance between these drugs []. Similarly, a positive correlation between the activities of chloroquine and quinine suggests cross-resistance. Conversely, a negative correlation was observed between chloroquine and either mefloquine or halofantrine.

Q15: What are the known cardiac effects associated with halofantrine?

A16: Halofantrine has been associated with QT interval prolongation on electrocardiograms (ECGs), which is a risk factor for cardiac arrhythmias [, , ]. This effect appears to be dose-dependent and more pronounced with the (+)-halofantrine enantiomer [, ].

Q16: Does halofantrine exhibit any hepatotoxicity?

A17: Studies in rats have shown that halofantrine administration can lead to increased levels of liver enzymes, such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT), indicating potential liver damage [, , ]. This effect is thought to be mediated by oxidative stress, as evidenced by increased lipid peroxidation and decreased antioxidant levels in the liver.

Q17: Have any novel drug delivery systems been explored for halofantrine?

A18: Yes, researchers have investigated nanocapsule formulations of halofantrine to improve its parenteral delivery []. These formulations have shown promising results in preclinical studies, demonstrating improved pharmacokinetic profiles and enhanced efficacy compared to conventional intravenous halofantrine preparations.

Q18: What analytical techniques are commonly employed for the quantification of halofantrine and its metabolites in biological samples?

A19: High-performance liquid chromatography (HPLC) is widely used for quantifying halofantrine and its metabolites in biological samples [, , , , ]. Various HPLC methods have been developed and validated for this purpose, utilizing different detection techniques like photodiode array detection and peroxyoxalate chemiluminescence detection.

Q19: Are there any alternative analytical methods for halofantrine analysis?

A20: Researchers have explored spectrophotometric methods for the determination of halofantrine in pure and tablet dosage forms []. These methods utilize hydrotropic solubilization techniques to enhance halofantrine's solubility in aqueous media, allowing for spectrophotometric quantification.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

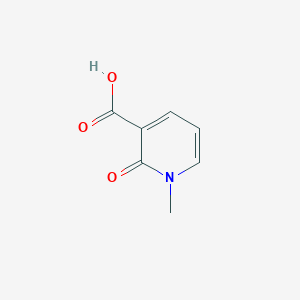

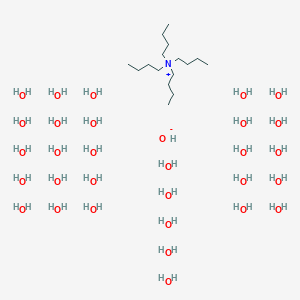

![5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione](/img/structure/B180776.png)